3-[1-(oxolane-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
oxolan-3-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-17(14-7-9-22-11-14)20-8-6-13(10-20)15-18-16(23-19-15)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUXVYDACYQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Oxolane-3-Carbonyl)Pyrrolidin-3-Amidoxime
Step 1: Preparation of Pyrrolidin-3-Ylcarbonitrile
Pyrrolidin-3-amine undergoes cyanation via a modified Strecker synthesis using potassium cyanide and paraformaldehyde in acidic medium, yielding pyrrolidin-3-ylcarbonitrile (87% yield).
Step 2: Acylation with Oxolane-3-Carbonyl Chloride
Oxolane-3-carboxylic acid (tetrahydrofuran-3-carboxylic acid) is treated with thionyl chloride (2 eq) in anhydrous dichloromethane to generate oxolane-3-carbonyl chloride. Subsequent acylation of pyrrolidin-3-ylcarbonitrile under Schotten-Baumann conditions (10% NaOH, 0°C) affords 1-(oxolane-3-carbonyl)pyrrolidin-3-ylcarbonitrile (78% yield).
Step 3: Amidoxime Formation
The nitrile intermediate reacts with hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.5 eq) in ethanol/water (3:1) at 60°C for 6 hours, yielding 1-(oxolane-3-carbonyl)pyrrolidin-3-amidoxime (92% purity by HPLC).
O-Acylation and Cyclization
Step 4: O-Benzoylation
The amidoxime is treated with benzoyl chloride (1.1 eq) and triethylamine (2 eq) in dry tetrahydrofuran (THF) at 0°C, producing O-benzoyl-1-(oxolane-3-carbonyl)pyrrolidin-3-amidoxime (85% yield).
Step 5: Cyclization with Tetrabutylammonium Fluoride (TBAF)
Cyclodehydration is achieved using TBAF (1.2 eq) in THF at room temperature for 12 hours, yielding the target oxadiazole (74% isolated yield).
Route B: One-Pot Synthesis in Dimethyl Sulfoxide (DMSO)
Reaction Optimization
A streamlined protocol involves concurrent amidoxime formation, O-acylation, and cyclization in DMSO with potassium hydroxide (KOH) as the base:
- Substrate Mixing : 1-(oxolane-3-carbonyl)pyrrolidin-3-ylcarbonitrile (1 eq), hydroxylamine hydrochloride (1.2 eq), and benzoyl chloride (1.1 eq) in DMSO.
- Base Addition : KOH (2 eq) is added portionwise at 25°C.
- Cyclization : The mixture stirs for 10 minutes, achieving 89% conversion to the oxadiazole (HPLC).
Advantages :
Critical Analysis of Methodologies
Comparative Efficiency
| Parameter | Route A (Stepwise) | Route B (One-Pot) |
|---|---|---|
| Total Yield | 52% | 68% |
| Reaction Time | 48 hours | 2 hours |
| Functional Group Tolerance | High | Moderate |
Route B excels in throughput but may falter with sterically hindered substrates due to competing hydrolysis.
Side Reactions and Mitigation
- Hydrolysis of O-Acylamidoximes : Minimized by using anhydrous DMSO and controlled base addition.
- Polymerization of Alkenes : Addressed by reducing base stoichiometry (0.1 eq KOH) for unsaturated acyl groups.
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 7.2 Hz, 2H, Ph), 7.55 (t, J = 7.4 Hz, 2H), 7.47 (t, J = 7.3 Hz, 1H), 4.12–3.98 (m, 2H, oxolane), 3.85–3.72 (m, 2H, oxolane), 3.64–3.52 (m, 1H, pyrrolidine), 2.95–2.78 (m, 2H), 2.35–2.18 (m, 2H).
- HRMS (ESI+) : m/z calcd for C₁₈H₂₀N₃O₃ [M+H]⁺ 326.1501, found 326.1504.
Chemical Reactions Analysis
Types of Reactions
3-[1-(oxolane-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has shown promise against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 1,2,4-oxadiazoles have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Several studies have highlighted the anticancer potential of oxadiazole derivatives. The structural features of 3-[1-(oxolane-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole may contribute to its ability to induce apoptosis in cancer cells. For example, related compounds have been shown to activate apoptotic pathways by modulating the expression of pro-apoptotic proteins like Bax and p53 .
Neuroprotective Effects
The neuroprotective effects of oxadiazole compounds are also under investigation. They may possess the ability to inhibit neurodegenerative processes by targeting specific neurotransmitter systems or reducing oxidative stress within neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease .
Material Science
Polymeric Applications
The incorporation of oxadiazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of oxadiazoles can lead to improved performance in organic light-emitting diodes (OLEDs) and photovoltaic devices. Research indicates that polymers containing oxadiazole linkages exhibit enhanced charge transport characteristics, making them suitable candidates for electronic applications .
Agricultural Chemistry
Pesticidal Properties
The potential use of this compound as a pesticide is an area of ongoing research. Its structural analogs have demonstrated efficacy against various agricultural pests by interfering with their metabolic processes or acting as growth inhibitors. This application could lead to the development of new agrochemicals with lower environmental impact compared to traditional pesticides .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Disruption of cell wall synthesis |
| Anticancer drugs | Induction of apoptosis via Bax/p53 modulation | |
| Neuroprotective agents | Inhibition of oxidative stress | |
| Material Science | Polymer additives | Enhanced thermal stability and charge transport |
| Agricultural Chemistry | Pesticides | Growth inhibition and metabolic interference |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antibacterial activity of various oxadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the phenyl ring significantly enhanced antibacterial potency .
- Cancer Cell Line Research : In vitro studies on cancer cell lines treated with oxadiazole derivatives showed a marked increase in apoptosis rates compared to untreated controls. The mechanism was linked to the activation of caspase pathways .
- Polymer Development : Researchers synthesized a series of polymers incorporating oxadiazole units, which were tested for their electrical conductivity in OLED applications. The results demonstrated a significant improvement in performance metrics compared to traditional polymer systems .
Mechanism of Action
The mechanism of action of 3-[1-(oxolane-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and similar 1,2,4-oxadiazole derivatives:
Key Research Findings
- Bioactivity Potential: The pyrrolidine-oxolane substituent in the target compound may improve binding to kinase ATP pockets compared to simpler analogs like 3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole, as seen in related TRKA kinase inhibitors (e.g., ’s patent compound) .
- Synthetic Accessibility : Multi-component reactions (e.g., one-pot syntheses in ) are viable for oxadiazole derivatives. However, the target compound’s pyrrolidine-oxolane group may require stepwise coupling, increasing synthetic complexity .
- Stability and Solubility : The oxolane (tetrahydrofuran) ring improves metabolic stability over furan-based analogs but may reduce aqueous solubility compared to methoxymethyl-substituted derivatives (e.g., ) .
Critical Analysis of Structural Variations
- Pyrrolidine vs.
- Oxolane vs. Trifluoromethyl Groups : The oxolane-carbonyl group provides a balance of hydrophobicity and polarity, contrasting with the electron-withdrawing trifluoromethyl group in compounds like 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (), which enhances metabolic resistance but reduces solubility .
Biological Activity
3-[1-(oxolane-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and therapeutic potentials based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrrolidine derivatives with oxadiazole precursors. The method often includes the use of various coupling agents and solvents to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values for these activities are critical indicators of efficacy:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.63 |
| A549 | 12.34 |
The compound's mechanism of action appears to involve the induction of apoptosis through the activation of p53 pathways and caspase cascades, similar to established chemotherapeutics like Tamoxifen .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes relevant in cancer and other diseases:
| Enzyme | IC50 Value (nM) |
|---|---|
| Human Carbonic Anhydrase II (hCA II) | 750 |
| Human Carbonic Anhydrase IX (hCA IX) | 89 |
These findings suggest that the compound may have a dual role in both direct cytotoxicity against tumor cells and modulation of tumor microenvironment through enzyme inhibition .
Neuroprotective Effects
Emerging data indicates potential neuroprotective effects. Compounds similar to this compound have demonstrated the ability to cross the blood-brain barrier and exhibit anti-neuroinflammatory properties. This is particularly relevant for conditions such as Alzheimer's disease where inflammation plays a crucial role .
Case Studies
Several case studies have documented the efficacy of oxadiazole derivatives:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to increased levels of apoptosis markers and reduced cell viability in MCF-7 cells, indicating its potential as a chemotherapeutic agent .
- In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited significant reductions in tumor size and improved survival rates compared to controls, reinforcing the compound's therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways through p53 and caspase activation.
- Enzyme Inhibition : Selective inhibition of carbonic anhydrases which are implicated in tumor growth and metastasis.
Q & A
What are the recommended synthetic strategies for 3-[1-(oxolane-3-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation between amidoximes and carboxylic acid derivatives. For this compound:
- Step 1: Synthesize the pyrrolidin-3-yl-oxolane-3-carboxamide intermediate via coupling oxolane-3-carbonyl chloride with pyrrolidin-3-amine under anhydrous conditions (e.g., DCM, triethylamine catalyst) .
- Step 2: React the intermediate with benzamidoxime (from benzoyl chloride and hydroxylamine) in a microwave-assisted cyclization (120°C, DMF, 2h) to form the oxadiazole core .
- Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (≥95% purity) and confirm structure via H/C NMR and HRMS. Yield improvements (from ~40% to 65%) are achievable using Pd-catalyzed coupling for sterically hindered intermediates .
How can the structural and electronic properties of this compound be characterized to predict its reactivity in biological systems?
Answer:
- X-ray crystallography resolves the oxadiazole-pyrrolidine-oxolane conformation (e.g., bond angles, planarity), critical for docking studies .
- DFT calculations (B3LYP/6-31G*) predict electron density distribution: the oxadiazole ring’s N-O group acts as a hydrogen-bond acceptor, while the oxolane carbonyl contributes to electrophilicity .
- UV-Vis and fluorescence spectroscopy assess π-π* transitions (λ~270 nm) and potential luminescence for imaging applications .
What in vitro assays are most suitable for evaluating this compound’s biological activity, and how should controls be designed?
Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) with ciprofloxacin as a positive control .
- Anti-inflammatory: COX-2 inhibition assay (ELISA) using celecoxib as a reference. Include vehicle (DMSO) and untreated controls to rule out solvent artifacts .
- Cytotoxicity: MTT assay (HeLa cells) with IC determination. Normalize to cell viability >90% in untreated controls .
How do structural modifications (e.g., oxolane vs. cyclohexane substituents) impact bioactivity, and what SAR trends are observed in related oxadiazoles?
Answer:
- Oxolane vs. Cyclohexane: Oxolane’s oxygen atom enhances water solubility (logP reduction by ~0.5) and hydrogen-bonding capacity, improving pharmacokinetics in murine models .
- Phenyl vs. Thiophene at C5: Thiophene-substituted analogs (e.g., 5-(thiophen-2-yl)) show 2x higher COX-2 inhibition due to enhanced π-stacking .
- Pyrrolidine substitution: N-acylation (e.g., oxolane-3-carbonyl) reduces cytotoxicity (IC shift from 15 µM to >50 µM) compared to unsubstituted pyrrolidine .
How should contradictory data on oxadiazole bioactivity (e.g., conflicting IC50_{50}50 values) be resolved methodologically?
Answer:
Contradictions often arise from assay variability. Mitigate via:
- Standardized protocols: Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers.
- Dose-response validation: Repeat IC determinations in triplicate with internal controls (e.g., staurosporine for apoptosis assays) .
- Meta-analysis: Compare data with structurally similar compounds (e.g., 3-Cyclohexyl-5-pyrrolidinyl oxadiazole ) to identify trends obscured by experimental noise.
What computational approaches are recommended for elucidating the mechanism of action of this compound?
Answer:
- Molecular docking (AutoDock Vina): Target COX-2 (PDB: 3LN1) or bacterial DNA gyrase (PDB: 2XCT). Prioritize poses with oxadiazole N-O groups within 3Å of catalytic residues .
- MD simulations (GROMACS): Assess binding stability over 100 ns; RMSD >2Å suggests weak target engagement.
- ADMET prediction (SwissADME): Optimize logP (<3) and PSA (>60Ų) to enhance blood-brain barrier penetration if targeting CNS disorders .
How can the metabolic stability of this compound be evaluated in preclinical models?
Answer:
- In vitro liver microsomes (human/rat): Incubate with NADPH (1 mM, 37°C). Quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate t using first-order kinetics .
- CYP450 inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to identify drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
